molecular formula C11H19F3N2O2 B2792202 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1975118-03-6

2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid

Cat. No. B2792202
M. Wt: 268.28
InChI Key: BENXYTLDSKIINT-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid , also known by its synonyms such as 1-Piperazinepropanoic acid, α-methyl-4-(3,3,3-trifluoropropyl)- and methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate , is a chemical compound with the molecular formula C₁₁H₁₉F₃N₂O₂ . It has a molecular weight of 268.28 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoropropyl group onto the piperazine ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid consists of a piperazine ring with a trifluoropropyl substituent at one position and a carboxylic acid group at another. The methyl group is attached to the α-carbon of the propanoic acid moiety. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its properties and interactions .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and mass spectrometry data can confirm its structure and purity .

properties

IUPAC Name

2-methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(10(17)18)8-16-6-4-15(5-7-16)3-2-11(12,13)14/h9H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENXYTLDSKIINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid

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